molecular formula C7H9ClN2 B1423442 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 5912-19-6

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B1423442
CAS No.: 5912-19-6
M. Wt: 156.61 g/mol
InChI Key: FCHLBKDUXJRKOR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride: is a heterocyclic compound that contains both pyrrole and pyridine rings.

Mechanism of Action

Target of Action

The primary target of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in various biological processes, including metabolism, cell signaling, and DNA repair .

Mode of Action

The compound interacts with its target, NAMPT, by inhibiting its activity . This inhibition disrupts the biosynthesis of NAD+, leading to changes in cellular processes that depend on NAD+ .

Biochemical Pathways

By inhibiting NAMPT, this compound affects the NAD+ biosynthesis pathway . This disruption can have downstream effects on various cellular processes, including energy metabolism, cell signaling, and DNA repair, all of which rely on NAD+ .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . The compound’s lipophilicity and water solubility suggest it may have good bioavailability .

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which can affect various cellular processes . For example, it has demonstrated potent anti-NAMPT activity and antiproliferative effects in a PC-3 mouse xenograft model .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of the compound . For instance, in vitro pharmacokinetic studies have confirmed the stability of the compound in both simulated gastric fluid and simulated intestinal fluid . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of solid alumina and room temperature conditions has been reported for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLBKDUXJRKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-19-6
Record name 1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 3
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 4
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

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